molecular formula C10H21ClN2O B7800070 Methacrylamidopropyltrimethylammonium chloride CAS No. 68039-13-4

Methacrylamidopropyltrimethylammonium chloride

Cat. No.: B7800070
CAS No.: 68039-13-4
M. Wt: 220.74 g/mol
InChI Key: UZNHKBFIBYXPDV-UHFFFAOYSA-N
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Description

Overview of MAPTAC as a Cationic Monomer in Polymer Science

Methacrylamidopropyltrimethylammonium chloride (MAPTAC) is a water-soluble, cationic monomer that plays a pivotal role in polymer science. connectchemicals.com Its structure is characterized by a methacrylate (B99206) group, which allows it to undergo radical polymerization, and a trimethylammonium chloride group, which confers a constant positive charge across a wide pH range. mdpi.comsigmaaldrich.com This permanent cationic nature is a key feature that distinguishes it from other monomers and drives its utility in numerous applications. mdpi.comsigmaaldrich.com

The polymerization of MAPTAC can result in homopolymers, known as poly(MAPTAC), or copolymers when combined with other monomers. sigmaaldrich.comnih.gov The amide group within the MAPTAC structure provides enhanced stability against hydrolysis, especially when compared to ester-containing cationic monomers like (meth)acryloyloxyethyl trimethyl ammonium (B1175870) chloride (DAC or DMC). nih.govmdpi.com This resistance to hydrolysis makes MAPTAC-based polymers suitable for applications under harsh conditions, such as high temperatures or acidic and alkaline environments. mdpi.comdeswater.com

In polymer synthesis, MAPTAC exhibits high polymerization activity because the positive charge on the quaternary ammonium group is located far from the polymerizable double bond. nih.govmdpi.com This structural feature facilitates the creation of high molecular weight polymers. nih.gov Researchers have successfully synthesized poly(MAPTAC) with high intrinsic viscosities, indicating the formation of long polymer chains. nih.gov The ability to copolymerize MAPTAC with other monomers, such as acrylamide (B121943) (AM), allows for the tuning of properties like cationicity and molecular weight to suit specific research and industrial needs. mdpi.com

The synthesis of MAPTAC itself is typically achieved through the quaternization reaction of dimethyl amine propyl methyl acrylamide (DMPMA) with a halogenated hydrocarbon, a process that is efficient and suitable for industrial-scale production. nih.govmdpi.com

Significance of MAPTAC in Advanced Materials Research

The unique properties of MAPTAC make it a significant component in the development of advanced materials for a variety of scientific and industrial applications. Its permanent cationic charge and stability are leveraged to create materials with tailored functionalities. sigmaaldrich.comchemicalbook.comnbinno.com

Wastewater Treatment: A prominent area of research is the use of MAPTAC-based polymers as flocculants and coagulants in wastewater treatment. connectchemicals.commdpi.comtanaflocaustralia.com When incorporated into polymers, the cationic MAPTAC units can effectively neutralize the negatively charged surfaces of suspended particles and colloids in water, leading to their aggregation and subsequent removal. mdpi.comtanaflocaustralia.comaquaenergyexpo.com For instance, MAPTAC-modified corn starch has demonstrated superior performance in removing total suspended solids (TSS) and total phosphorus (TP) from wastewater compared to traditional coagulants like aluminum sulfate (B86663). mdpi.com These bio-based flocculants are also advantageous due to their biodegradability and the absence of secondary metallic residues. mdpi.com

Hydrogels and Drug Delivery: In biomedical research, MAPTAC is used to fabricate hydrogels for applications such as drug delivery. sigmaaldrich.comchemicalbook.comnih.gov The hydrophilic and cationic nature of MAPTAC makes these hydrogels highly absorbent and suitable for encapsulating and controlling the release of anionic drugs. chemicalbook.comresearchgate.net Copolymers of MAPTAC with other monomers, like methacrylic acid, can create stimulus-responsive hydrogels that change their swelling behavior in response to pH and temperature, allowing for targeted drug delivery. researchgate.netresearchgate.net These hydrogels are investigated for their biocompatibility and potential in tissue engineering and as carriers for various therapeutic agents. nih.govresearchgate.netmdpi.com

Industrial Applications: The utility of MAPTAC extends to other industrial sectors as well. In the paper and textile industries, polymers containing MAPTAC are used as retention aids and color fixing agents. connectchemicals.comnbinno.comresearchgate.net Its application in oilfield chemicals is also noted. connectchemicals.com Furthermore, MAPTAC is a component in the synthesis of materials for specialized applications like oil-water separation meshes, where its polymer imparts antibacterial properties and durability under harsh chemical conditions. deswater.com The presence of the quaternary ammonium group also allows for its use in creating multilayer films and polyelectrolyte complexes for applications such as rechargeable batteries and CO2/N2 separation membranes. sigmaaldrich.comchemicalbook.com

Below is a table summarizing key research findings on MAPTAC applications:

Application AreaResearch FindingReference
Wastewater Treatment MAPTAC-modified corn starch achieved 87% Total Suspended Solids (TSS) removal and 30% Total Phosphorus (TP) removal. mdpi.com
Hydrogels Poly(MAPTAC) hydrogels demonstrated a high swelling capacity of 270 g/g and a significant affinity for phosphate (B84403) ions, with a sorption value of 370 mg/g. researchgate.net
Oil-Water Separation Polymer-coated meshes synthesized with MAPTAC showed over 99% oil-water separation efficiency and good antibacterial properties. deswater.com
Drug Delivery Copolymers of MAPTAC and methacrylic acid have been developed for the controlled, colon-specific delivery of drugs like indomethacin. researchgate.net
High-Temperature Applications Copolymers containing MAPTAC demonstrated good temperature resistance, with a viscosity of 181.52 mPa·s at 180 °C. mdpi.comresearchgate.net

Historical Context of Quaternary Ammonium Salt Polymers in Academic Inquiry

The academic and industrial interest in MAPTAC is part of a broader history of research into quaternary ammonium salt (QAS) polymers. Quaternary ammonium compounds themselves were first developed in the early 20th century, with their biocidal properties being recognized as early as 1916. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal effects, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAS. proquimia.commdpi.com

The journey from small-molecule QAS to polymeric versions was driven by the desire to create materials with enhanced stability, long-term efficacy, and reduced toxicity. mdpi.comtaylorandfrancis.com Polymeric materials containing QAS are among the most widely studied antimicrobial polymers. mdpi.com The covalent bonding of QAS moieties into a polymer backbone prevents leaching of the active agent and provides long-lasting biocidal efficacy. mdpi.com

The development of various QAS monomers for polymerization has been a key focus of academic inquiry. nih.govmdpi.com Among the most studied are diallyl quaternary ammonium salts (like DMDAAC), acryloxyalkyl quaternary ammonium salts (like DAC and DMC), and acrylamide alkyl quaternary ammonium salts, which include MAPTAC and its analogue APTAC. nih.govmdpi.com The monomer MAPTAC was first successfully prepared in 1979. nih.gov However, it took until 2003 for its homopolymer, PMAPTAC, to be synthesized with a significant molecular weight. nih.gov

The evolution of QAS can be categorized into generations, each with improved properties:

GenerationKey Compound(s)Year DevelopedNoteworthy Improvements
First Alkyl dimethyl benzyl ammonium chloride (ADBAC)1935Initial development of effective biocidal QAS.
Second Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC)---Substitution of a hydrogen for an ethyl group in the aliphatic ring.
Third Combination of ADBAC and ADEBAC1955Improved biocidal activity, better detergency, and lower toxicity.
Fourth Dialkyl dimethyl ammonium chloride (DDAC)1965Higher biocidal efficacy, especially in the presence of organic matter and hard water.
Fifth Mixtures of DDAC and ADBAC---Broadened spectrum of action against a wider range of microorganisms.

This historical progression in the design of QAS molecules laid the groundwork for the synthesis and application of advanced cationic polymers like those derived from MAPTAC, which offer a combination of permanent charge, stability, and versatility for modern materials science. nih.govproquimia.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
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InChI

InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H
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InChI Key

UZNHKBFIBYXPDV-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]
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Molecular Formula

C10H21ClN2O
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Related CAS

68039-13-4
Record name Poly(methacrylamidopropyltrimethylammonium) chloride
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DSSTOX Substance ID

DTXSID2044682
Record name N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride
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Molecular Weight

220.74 g/mol
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Physical Description

Liquid, Solid; [ECHA REACH Registrations] 50% Aqueous solution: Yellowish liquid with almost no odor; [Evonik MSDS]
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1)
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CAS No.

51410-72-1, 68039-13-4
Record name [3-(Methacryloylamino)propyl]trimethylammonium chloride
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Record name MAPTAC
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Record name Polydimethylaminopropyl methacrylamide methylchloride quaternium
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1)
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer
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Record name N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride
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Record name (3-methacrylamidopropyl)trimethylammonium chloride
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer
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Record name METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE
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Advanced Synthesis and Polymerization Methodologies of Maptac

Monomer Synthesis Routes for MAPTAC

The production of MAPTAC is typically a two-step process that involves the synthesis of a precursor molecule followed by a quaternization reaction.

The key precursor for MAPTAC is N,N-dimethylaminopropyl methacrylamide (DMPMA) or its acrylamide (B121943) equivalent, N,N-dimethylaminopropyl acrylamide (DMPA). The synthesis of these precursors is generally achieved through an amidation reaction. This process involves the reaction of an amine, such as N,N-dimethyl-1,3-propanediamine, with methacrylic acid or its derivatives. mdpi.com The reaction conditions, including temperature and the use of catalysts, are optimized to favor the formation of the amide bond and achieve a high yield of the desired precursor.

Once the DMPMA precursor is synthesized, the next step is a quaternization reaction to introduce the quaternary ammonium (B1175870) group. This is typically achieved by reacting DMPMA with an alkyl halide, most commonly methyl chloride. This reaction converts the tertiary amine group on the DMPMA molecule into a positively charged quaternary ammonium group, resulting in the formation of MAPTAC. mdpi.com The reaction is often carried out in a suitable solvent, such as acetone, under controlled temperature conditions to ensure high conversion and purity of the final monomer product. mdpi.com

While the fundamental chemical reactions for MAPTAC synthesis are the same in both industrial and laboratory settings, the scale and specific techniques can differ.

Industrial Synthesis:

Scale: Large-scale production in reactors.

Process: Often employs continuous or semi-batch processes to maximize throughput.

Conditions: Reaction conditions are mild and optimized for high yield and cost-effectiveness. For instance, a method involving the reaction of methane chloride and DMPMA in acetone below 50 °C has been reported to achieve a yield of 93.18% and is suitable for industrial operation. mdpi.com

Purification: Purification methods are designed for large volumes and may include distillation, extraction, and crystallization.

Laboratory Synthesis:

Scale: Typically small-scale, conducted in standard laboratory glassware.

Process: Usually performed as a batch process, allowing for precise control over reaction parameters.

Conditions: A wider range of reaction conditions and reagents may be explored for research and development purposes.

Purification: Purification techniques often involve column chromatography, recrystallization, and filtration to obtain a highly pure product for analytical and research purposes. nih.gov

FeatureIndustrial SynthesisLaboratory Synthesis
Scale Large-scale (kilograms to tons)Small-scale (grams to kilograms)
Process Continuous or semi-batchBatch
Focus High yield, cost-efficiency, safetyHigh purity, precise control, research
Purification Distillation, extraction, crystallizationColumn chromatography, recrystallization

Homopolymerization Kinetics of MAPTAC

The polymerization of MAPTAC to form its homopolymer, poly(MAPTAC), is a critical step in producing materials with specific molecular weights and properties. The kinetics of this process are influenced by several factors.

The homopolymerization of MAPTAC is commonly carried out via free radical polymerization in an aqueous solution. mdpi.comresearchgate.net This method is advantageous due to the water solubility of the monomer and the resulting polymer. The polymerization is initiated by a radical initiator, which decomposes to form free radicals that then react with the vinyl group of the MAPTAC monomer to start the polymer chain growth. The kinetics of this process have been investigated, and it has been found that the polymerization rate is influenced by electrostatic interactions due to the cationic charges on the monomer and the resulting polymer. mdpi.comfao.orgpsecommunity.orgresearchgate.net

The rate of MAPTAC homopolymerization is significantly affected by both the concentration of the initiator and the reaction temperature.

Initiator Concentration: An increase in the concentration of the initiator generally leads to a higher rate of polymerization. researchgate.netnih.govnih.gov This is because a higher initiator concentration results in the generation of a greater number of free radicals, which in turn initiate more polymer chains simultaneously. Research has shown that the polymerization rate of MAPTAC increases with increasing initiator concentrations. researchgate.net

With APS: Rp = k[MA]1.64[IA]0.71

With V50: Rp = k[MV]1.57[IV]0.91 researchgate.net

These relationships highlight the significant impact of monomer and initiator concentrations on the polymerization rate.

ParameterEffect on Polymerization RateRationale
Initiator Concentration IncreasesHigher concentration of free radicals to initiate polymerization. researchgate.netnih.govnih.gov
Temperature IncreasesIncreased rate of initiator decomposition and propagation. researchgate.netdoaj.org

Determination of Overall Activation Energy

ConditionInitiatorActivation Energy (Ea) (kJ/mol)Source
HomopolymerizationAmmonium Persulfate (APS)153.09 nih.gov
HomopolymerizationV50144.76 nih.gov
HomopolymerizationNot Specified226.97 researchgate.net
Homopolymerization (35-55°C)Not Specified37.38 nih.gov
Copolymerization with DMAEMANot Specified56.94 nih.gov

Copolymerization Mechanisms and Kinetics Involving MAPTAC

The copolymerization of MAPTAC with other monomers is of significant industrial importance for producing polyelectrolytes with tailored properties. mdpi.com The kinetics and mechanisms are heavily influenced by the electrostatic interactions of the cationic MAPTAC monomer.

Copolymerization with Nonionized Acrylic Acid (AA)

The radical copolymerization of MAPTAC with nonionized acrylic acid (AA) in aqueous solutions has been investigated in detail, revealing complex kinetic behavior. mdpi.comfao.org The addition of AA to the MAPTAC system significantly lowers the pH to approximately 2, ensuring that the acrylic acid remains in its nonionized form throughout the polymerization process. mdpi.com

The drift in the composition of the monomer mixture during copolymerization provides insight into the relative reactivity of the monomers. For the MAPTAC-AA system, this has been effectively measured using in situ NMR. mdpi.comfao.orgpsecommunity.org This technique allows for real-time tracking of the relative consumption of the two monomers as the reaction progresses. psecommunity.org It has been observed that for initial monomer mixtures containing up to 60 mol% MAPTAC, the MAPTAC monomer is preferentially incorporated into the growing copolymer chain. mdpi.comfao.orgpsecommunity.org Conversely, in mixtures with higher initial MAPTAC fractions (e.g., 70 mol% and 90 mol%), acrylic acid is consumed more rapidly. mdpi.com

The copolymerization of MAPTAC and AA exhibits azeotropic behavior, where the composition of the copolymer being formed is the same as the composition of the monomer feed. mdpi.comfao.orgpsecommunity.org This behavior is dependent on the initial monomer content. mdpi.compsecommunity.org Specifically, the azeotropic point, where minimal drift in comonomer composition occurs, is observed at a MAPTAC molar fraction between 0.5 and 0.7. mdpi.com This phenomenon is directly attributed to electrostatic interactions stemming from the cationic charges on the MAPTAC monomer. mdpi.comfao.orgpsecommunity.org These interactions influence the system's reactivity ratios, governing which monomer is preferentially added to the polymer chain. mdpi.compsecommunity.org

Reactivity ratios quantify the preference of a growing polymer chain radical to react with the same type of monomer versus the comonomer. In the MAPTAC-AA system, these ratios are estimated from the comonomer composition drift data obtained via in situ NMR. mdpi.com Due to the influence of electrostatic forces, the reactivity ratio of the cationic component (MAPTAC) is expressed as a function of the monomer content. mdpi.com Through modeling of the experimental data, the reactivity ratio for acrylic acid (r_AA) was estimated to be 0.36 ± 0.006. mdpi.com The model also captures the faster relative incorporation of MAPTAC at higher total monomer concentrations, which corresponds to a higher counterion (Cl⁻) concentration. mdpi.com

Copolymerization with Acrylamide (AM)

The copolymerization of MAPTAC with the neutral monomer acrylamide (AM) is a common method for producing cationic polyacrylamides. The first synthesis of a P(MAPTAC-AM) copolymer was reported in 1982. mdpi.com Kinetic studies have shown that the relative reactivity of MAPTAC is reduced when copolymerized with acrylamide compared to other cationic monomers like 2-(methacryloyloxyethyl) trimethylammonium chloride (TMAEMC). mdpi.com This is consistent with MAPTAC's lower homopolymerization rate. mdpi.com The steric hindrance and electronic effects associated with the MAPTAC molecule, where the charge center is further from the reactive double bond, contribute to this moderated reactivity in the copolymerization system with acrylamide. mdpi.com

Microblock Structure Formation in Copolymers

The creation of copolymers with microblock structures is a key strategy for enhancing polymer performance. In the context of MAPTAC, cationic polyacrylamide (CPAM) flocculants with a distinct microblock architecture have been synthesized. nih.gov This was achieved through the copolymerization of MAPTAC with acrylamide (AM). nih.gov The presence of these microblocks was confirmed through various analytical techniques, including nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM). nih.gov This specific structure is known to improve the flocculation performance of the resulting polymer compared to randomly distributed copolymers. nih.gov

UV-initiated Template Copolymerization Mechanisms

UV-initiated template copolymerization is an advanced method used to synthesize CPAM with a microblock structure from MAPTAC and acrylamide. nih.gov This process utilizes a template, such as sodium polyacrylate (PAAS), to guide the polymerization process. nih.gov A photoinitiator, like 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044), is used to start the reaction upon exposure to UV light. nih.govresearchgate.net

Influence of Counterions on Propagation and Termination Rates

In the radical polymerization of cationic monomers like MAPTAC, electrostatic interactions play a critical role, and the concentration of counterions (such as Cl⁻) significantly affects the reaction kinetics. mdpi.com Research has shown that an increase in counterion concentration, which can be achieved by raising the initial monomer concentration or by adding a salt like NaCl, leads to an increase in the propagation rate coefficient (kₚ). mdpi.com This effect is attributed to the increased screening of charges on both the monomer and the radical structures as the counterion concentration rises. mdpi.com

Copolymerization with Dimethylaminoethyl Methacrylate (B99206) (DMAEMA)

The copolymerization of MAPTAC with other functional monomers, such as Dimethylaminoethyl Methacrylate (DMAEMA), allows for the creation of "smart" polymers that can respond to external stimuli. francis-press.com This approach combines the permanent cationic nature of MAPTAC with the responsive properties of DMAEMA.

Comparative Reactivity Ratios

The reactivity ratios of comonomers are crucial parameters that describe their relative tendencies to react with a growing polymer chain. In the copolymerization of DMAEMA and MAPTAC, the reactivity rates were determined to be r₁₁ = 1.79 for DMAEMA and r₁₂ = 0.87 for MAPTAC. francis-press.com These values indicate that the polymerization activity of the DMAEMA monomer is higher than that of MAPTAC, meaning DMAEMA is more likely to add to a growing chain ending in a DMAEMA radical than a MAPTAC monomer is. francis-press.com

Comparative Reactivity Ratios for DMAEMA and MAPTAC Copolymerization
MonomerReactivity RatioValue
Dimethylaminoethyl Methacrylate (DMAEMA)r₁₁1.79
Methacrylamidopropyltrimethylammonium chloride (MAPTAC)r₁₂0.87
CO₂-Responsive Cationic Copolymer Synthesis

Novel CO₂-responsive cationic copolymers have been successfully synthesized through the copolymerization of MAPTAC and the CO₂-responsive monomer DMAEMA. francis-press.com The responsiveness of these copolymers stems from the tertiary amine groups in the DMAEMA units. francis-press.commdpi.com These groups can be protonated by the reaction with CO₂, which introduces positively charged chains on the copolymer. francis-press.com This reversible protonation allows the polymer's properties, such as its chain conformation and solubility, to be controlled by the introduction or removal of CO₂. francis-press.commdpi.com This synthesis strategy yields well-designed copolymers with potential applications in areas requiring stimuli-responsive materials. francis-press.com

Advanced Copolymerization Techniques

To achieve greater control over polymer architecture, molecular weight, and dispersity, advanced controlled radical polymerization techniques have been applied to MAPTAC.

Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) has been successfully used for the polymerization of MAPTAC. rsc.org This technique was performed in environmentally friendly solvents like water or ethanol-water mixtures at room temperature. rsc.org The process uses Cu(0) in the presence of a soluble copper catalyst and a ligand (Me₆TREN) to achieve good control over molecular weights and produce polymers with narrow molecular weight distributions. rsc.org The retention of chain-end functionality was demonstrated through self-chain extension and the synthesis of block copolymers. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique used to synthesize well-defined PMAPTAC. mdpi.com By employing a chain transfer agent, RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and a low dispersity, with reported Mₙ and Mₙ/Mₙ values of 2.61 × 10⁴ and 1.10, respectively. mdpi.com

Controlled Radical Polymerization (e.g., RAFT) for Block Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. youtube.com The control is achieved through a degenerative transfer mechanism where growing polymer chains are reversibly attached to a RAFT agent, typically a thiocarbonylthio compound. youtube.com This process ensures that radicals are distributed relatively evenly among the growing chains, leading to uniform polymer chain growth. youtube.com

The RAFT methodology has been successfully applied to synthesize block copolymers containing MAPTAC. For instance, a block polyampholyte, PAMPS-b-PMAPTAC, was synthesized using the RAFT method, where PAMPS represents poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and PMAPTAC is the block derived from MAPTAC. nih.gov The synthesis involves a two-step process: first, a macro-RAFT agent of the first block (e.g., Macro-PAMPS) is prepared, and subsequently, the second monomer (MAPTAC) is polymerized from the active end of the first block. nih.gov

This technique provides excellent control over the polymer structure. Research has demonstrated the synthesis of PMAPTAC using the RAFT method to achieve a number-average molecular weight (Mn) of 2.61 × 104 g/mol with a low polydispersity index (Mw/Mn) of 1.10, indicating a well-controlled polymerization process. mdpi.com The ability to create well-defined block copolymers is crucial, as the distinct properties of each block can be combined to create materials with unique functionalities. scirp.org

Table 1: Example of PMAPTAC Synthesis via RAFT Polymerization

ParameterValueSource
PolymerPMAPTAC mdpi.com
MethodRAFT Polymerization mdpi.com
Number-Average Molecular Weight (Mn)2.61 × 104 g/mol mdpi.com
Polydispersity Index (Mw/Mn)1.10 mdpi.com
Inverse Microemulsion Copolymerization

Inverse microemulsion polymerization is a technique used to synthesize water-soluble polymers in a dispersed phase. The system consists of an aqueous phase containing the water-soluble monomer (like MAPTAC) and an initiator, dispersed as nanometer-sized droplets within a continuous oil phase, stabilized by a surfactant. mdpi.comgoogle.com This method is advantageous for achieving high polymerization rates and high molecular weights due to the high concentration of monomer within the small aqueous droplets, while the surrounding oil phase effectively dissipates the heat of reaction. rsc.org

The process begins with the formation of a thermodynamically stable and transparent inverse microemulsion of monomer, water, oil, and surfactant. google.com Polymerization is then initiated, typically by a water-soluble initiator, within the aqueous nanodroplets, which act as discrete nanoreactors. mdpi.com This technique has been used to prepare water-soluble terpolymers of acrylamide, N-vinylpyrrolidone, and (vinylbenzyl)trimethylammonium chloride, demonstrating its applicability for creating complex copolymers. rsc.org The resulting product is a latex of polymer particles dispersed in the oil phase. google.com The small particle size and narrow distribution are key advantages of this method. mdpi.com

Control of Polymer Architecture and Molecular Weight

Synthesis of High Molecular Weight Homopolymers

The molecular structure of MAPTAC, with its highly active vinyl group situated far from the electron-withdrawing quaternary ammonium salt, facilitates the formation of high molecular weight polymers. mdpi.com Radical polymerization in an aqueous solution is a common method for synthesizing the homopolymer, poly(this compound) or PMAPTAC. researchgate.net

Achieving extremely high molecular weights often requires a high-purity monomer. Impurities can act as crosslinkers or chain terminators, preventing the formation of long polymer chains. google.com A patented method describes the purification of an aqueous MAPTAC solution by extraction with dichloromethane to remove impurities like N-allyl methacrylamide. The resulting purified monomer solution can be directly used to produce uncrosslinked, extremely high molecular weight homopolymers. google.com Copolymers of acrylamide and MAPTAC with high molecular weights have also been synthesized for various applications. google.com

Influence of Reaction Conditions on Polymer Intrinsic Viscosity

The intrinsic viscosity of a polymer solution is directly related to the polymer's molecular weight; a higher intrinsic viscosity generally indicates a higher molecular weight. anton-paar.com The reaction conditions during polymerization have a significant impact on the final molecular weight and, consequently, the intrinsic viscosity of the PMAPTAC.

Studies on the kinetics of MAPTAC polymerization have shown that the polymerization rate increases with higher monomer concentrations, higher initiator concentrations, and elevated temperatures. researchgate.net An increased polymerization rate often leads to the formation of higher molecular weight polymers, thus increasing the intrinsic viscosity. For example, in the synthesis of related water-soluble terpolymers via solution polymerization, the highest molecular weights and viscosities were achieved at a lower reaction temperature of 40 °C, while in inverse microemulsion polymerization, the maximum molecular weight was obtained at 60 °C. rsc.org This indicates that the optimal conditions for achieving high intrinsic viscosity depend on the specific polymerization technique employed. However, it has also been noted that once synthesized, the initial intrinsic viscosity of PMAPTAC samples has little effect on their subsequent hydrolytic stability in solution. nih.govnih.gov

Table 2: Influence of Reaction Conditions on Polymer Properties

Reaction ConditionEffect on Polymerization RateConsequence for Intrinsic ViscositySource
Increasing Monomer Concentration IncreasesTends to increase researchgate.net
Increasing Initiator Concentration IncreasesTends to increase researchgate.net
Increasing Temperature IncreasesTends to increase (within optimal range) rsc.orgresearchgate.net

Hydrogel Science and Engineering with Maptac Based Polymers

Fabrication of Cationic Hydrogels via Radical Graft Copolymerization

Radical graft copolymerization is a versatile method for synthesizing cationic hydrogels by covalently attaching MAPTAC polymer chains onto a pre-existing polymer backbone. This technique allows for the modification of natural and synthetic polymers, imparting the desirable cationic characteristics of MAPTAC while retaining the intrinsic properties of the original material. openmedicinalchemistryjournal.com

One notable example is the grafting of MAPTAC onto salecan, a biocompatible polysaccharide. In this process, free radicals are generated on the salecan backbone, which then initiate the polymerization of MAPTAC monomers, resulting in a salecan-g-PMAPTAC hydrogel. nih.gov The resulting hydrogels are transparent, macroporous, and exhibit ion-sensitivity. nih.gov The swelling ratio of these hydrogels can be controlled by the salecan content, with higher salecan content leading to increased swelling. Conversely, the mechanical strength of the hydrogel is inversely proportional to the salecan content. nih.gov

Similarly, MAPTAC has been successfully grafted onto pullulan, another polysaccharide, using potassium persulfate as an initiator in an aqueous solution. researchgate.net The grafting of poly(MAPTAC) chains onto the pullulan backbone was confirmed through various analytical techniques. The reaction conditions, such as initiator and monomer concentrations, reaction time, and temperature, were found to significantly influence the grafting parameters. researchgate.net This method provides a pathway to new materials with potential applications in wastewater treatment and drug delivery. researchgate.net

The general mechanism for radical graft copolymerization involves three main stages: initiation, propagation, and termination. In the context of MAPTAC-grafted hydrogels, the process can be summarized as follows:

Initiation: A radical initiator generates free radicals, which then abstract a hydrogen atom from the backbone polymer (e.g., salecan or pullulan), creating a macroinitiator with a radical site.

Propagation: MAPTAC monomers add to the macroinitiator radical, initiating the growth of a poly(MAPTAC) side chain.

Termination: The growth of the polymer chains is terminated by combination or disproportionation reactions.

This approach allows for the creation of a diverse range of cationic hydrogels with properties tailored to specific applications by carefully selecting the backbone polymer and controlling the grafting conditions.

Stimuli-Responsive Hydrogel Systems

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. semanticscholar.org MAPTAC is a key component in the development of such systems due to its ionic nature, which can be exploited to induce responsiveness to various stimuli.

Poly(N-isopropylacrylamide) (PNIPAM) is a well-known temperature-responsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in water. semanticscholar.org Below its LCST, PNIPAM is hydrophilic and exists in a swollen state, while above the LCST, it becomes hydrophobic and collapses, expelling water from the hydrogel network. semanticscholar.org

The incorporation of ionic monomers like MAPTAC into the PNIPAM network can significantly alter its temperature-responsive behavior. The presence of the cationic MAPTAC units increases the hydrophilicity of the copolymer, leading to an increase in the LCST. This allows for the tuning of the transition temperature for specific applications. For instance, copolymerizing PNIPAM with 0.2 M and 0.4 M of MAPTAC can shift the swelling transition temperature to the ranges of 30-40°C and 40-50°C, respectively. researchgate.net This shift is attributed to the increased osmotic pressure within the hydrogel due to the presence of the charged groups, which requires a higher temperature to induce the hydrophobic collapse of the PNIPAM chains.

Effect of MAPTAC Concentration on the Swelling Transition Temperature of PNIPAM Hydrogels. researchgate.net
MAPTAC Concentration (M)Swelling Transition Temperature Range (°C)Temperature for >80% Swelling Deformation (°C)
0 (Control)20-3035
0.230-4050
0.440-5065

The swelling behavior of hydrogels containing ionizable groups is highly dependent on the pH of the surrounding medium. nih.gov In the case of hydrogels containing only cationic groups from MAPTAC, the swelling is generally independent of pH in the acidic and neutral range because the quaternary ammonium (B1175870) groups are permanently charged. However, in polyampholytic hydrogels containing both MAPTAC (cationic) and a pH-responsive anionic comonomer like acrylic acid (AAc), the swelling behavior becomes highly pH-dependent. researchgate.net

At low pH, the carboxylic acid groups of AAc are protonated and neutral, while the MAPTAC units are positively charged. This leads to electrostatic repulsion between the polymer chains, resulting in a swollen state. As the pH increases, the carboxylic acid groups deprotonate, becoming negatively charged. The electrostatic attraction between the positively charged MAPTAC units and the negatively charged AAc units can lead to the formation of intra- and intermolecular complexes, causing the hydrogel to collapse. researchgate.net At very high pH, the high concentration of mobile ions in the external solution can screen the electrostatic interactions, leading to re-swelling of the hydrogel. The pH at which the volume transition occurs can be tuned by altering the molar ratio of MAPTAC to AAc. researchgate.net

Equilibrium Volume of AAm/MAPTAC/AAc Hydrogels at Different pH Values. researchgate.net
Molar Ratio (MAPTAC/AAc)pHEquilibrium Volume (Veq) in WaterEquilibrium Volume (Veq) in 1M NaCl
High MAPTACLowHighModerate
IntermediateLowLow
HighHighModerate
Low MAPTACLowModerateLow
IntermediateHighModerate
HighHighHigh

The swelling of cationic hydrogels based on MAPTAC is significantly influenced by ionic and electrostatic interactions. researchgate.net The presence of fixed positive charges on the polymer network creates a Donnan potential, leading to a higher concentration of mobile counter-ions inside the hydrogel compared to the external solution. This difference in ion concentration generates an osmotic pressure that drives water into the hydrogel, causing it to swell. nih.gov

The ionic strength of the external solution plays a crucial role in the swelling behavior. researchgate.net An increase in the ionic strength of the surrounding medium reduces the osmotic pressure difference between the hydrogel and the external solution by screening the electrostatic repulsions between the fixed charges on the polymer chains. nih.gov This "charge screening effect" leads to a decrease in the equilibrium swelling ratio of the hydrogel. researchgate.net This effect is more pronounced with multivalent counterions due to their more effective charge screening and the possibility of ionic cross-linking. researchgate.net

The fundamental relationship between the swelling and the electrostatic interactions can be described by the Flory-Rehner theory, modified to include the contribution of ionic osmotic pressure. The total osmotic pressure inside the hydrogel is a sum of the polymer-solvent mixing pressure, the network elastic pressure, and the ionic osmotic pressure. The equilibrium swelling is reached when this total pressure is balanced by the osmotic pressure of the external solution.

Molecularly Imprinted Polymeric Hydrogels for Selective Recognition

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, known as a template. umd.edu Molecularly imprinted polymers (MIPs) are often referred to as "plastic antibodies" due to their ability to selectively bind to a specific molecule. nih.gov MAPTAC, with its cationic nature, can be a valuable functional monomer in the preparation of MIPs for the recognition of negatively charged templates, such as proteins. umd.edu

The process of molecular imprinting involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and chemical functionality to the template. These cavities can then selectively rebind the template molecule.

In the context of MAPTAC-based MIPs, the charge density of the hydrogel plays a critical role in the recognition and selectivity of the imprinted sites. umd.edu The charge density is defined as the ratio of the mass of the charged monomer (MAPTAC) to the total mass of monomers in the hydrogel.

Studies have shown that the template recognition properties of protein-imprinted hydrogels are dependent on the monomer charge density. For cationic hydrogels containing MAPTAC, an interesting phenomenon is observed. While some level of charge is necessary for interaction with a negatively charged protein template, a high charge density can lead to non-specific binding, diminishing the imprinting effect. umd.edu

For instance, in hydrogels imprinted with bovine hemoglobin (BHb), the imprinting effect, which is the difference in binding between an imprinted and a non-imprinted polymer, was found to vanish at a MAPTAC charge density of 0.5%. umd.edu This suggests that at higher charge densities, the electrostatic interactions become dominant and non-selective, overriding the shape- and size-specific recognition of the imprinted cavities. In contrast, for anionic hydrogels using AMPS, the imprinting effect persisted at higher charge densities. umd.edu

Binding of Bovine Hemoglobin (BHb) to Imprinted and Non-Imprinted Hydrogels with Varying MAPTAC Charge Density. umd.edu
MAPTAC Charge Density (%)Hydrogel TypeHigh-Affinity Binding (mg)Low-Affinity Binding (mg)Unbound (mg)
0.25Imprinted---
Non-Imprinted---
0.5ImprintedNearly Identical to Non-ImprintedNearly Identical to Non-ImprintedNearly Identical to Non-Imprinted
Non-ImprintedNearly Identical to ImprintedNearly Identical to ImprintedNearly Identical to Imprinted

*Data for 0.25% MAPTAC was described qualitatively in the source.

These findings highlight the delicate balance of electrostatic interactions required for effective molecular imprinting. The charge density of the functional monomer must be carefully optimized to achieve high affinity and selectivity for the target molecule.

Influence of Template Extraction Protocols on Recognition Properties

The most common method for template removal is solvent extraction. This technique relies on the solvent's ability to swell the polymer matrix, allowing the template molecule to diffuse out. researchgate.net The choice of solvent is crucial; it must be a good solvent for the template but a poor solvent for the polymer to avoid dissolving the hydrogel itself. Often, a mixture of solvents is used, for instance, methanol (B129727) with a small percentage of acetic acid, to disrupt the non-covalent interactions (like hydrogen bonds and electrostatic forces) between the template and the functional monomers, such as MAPTAC. mdpi.com

Different extraction protocols offer varying levels of efficiency and speed.

Soxhlet Extraction: A traditional and widely used method that provides continuous extraction with fresh solvent, ensuring a high concentration gradient to drive the removal process. However, it can be time-consuming (often running for 24 hours or more) and requires large volumes of solvent. mdpi.commdpi.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the diffusion process. It has been shown to be significantly faster than Soxhlet extraction, achieving complete template removal in a much shorter time frame (e.g., a few 30-minute cycles). mdpi.com

Pressurized Hot Water Extraction (PHWE): An emerging green technology that uses water at elevated temperatures and pressures as the extraction solvent. At high temperatures (e.g., 220-235 °C), the dielectric constant of water decreases, making it behave like an organic solvent capable of dissolving non-polar templates. This method can achieve complete template removal in approximately 70 minutes and has been shown to preserve the integrity of the imprinted cavities. mdpi.comresearchgate.net

The effectiveness of a given protocol is typically evaluated by monitoring the concentration of the template in the extraction solvent over time until it becomes negligible. Subsequent rebinding experiments are then performed to assess the MIP's recognition properties, such as binding capacity and selectivity, which are the ultimate indicators of a successful template extraction. researchgate.net

Mechanical Properties and Toughening Mechanisms in MAPTAC Hydrogels

Hydrogels, including those based on MAPTAC, are three-dimensional polymer networks known for their high water content, which often results in poor mechanical properties, limiting their application. nih.govyoutube.com However, significant advancements have been made to enhance their strength and toughness. The mechanical behavior of hydrogels is complex, often exhibiting viscoelastic properties, meaning they can both store and dissipate energy when a stress is applied. youtube.com Key mechanical parameters include Young's modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand before breaking), and fracture energy (the energy required to create a new fracture surface). youtube.comharvard.edu

For MAPTAC-based hydrogels, toughness can be significantly improved by incorporating mechanisms for energy dissipation within the polymer network. This is often achieved by creating "dual-network" or hybrid hydrogels that combine different types of crosslinks with distinct properties. nih.gov

Synergistic Effects of Covalent and Ionic Networks

A highly effective strategy for toughening MAPTAC hydrogels is the creation of a dual-network structure that combines a covalently crosslinked network with a physically crosslinked ionic network. researchgate.net This hybrid approach leverages the distinct characteristics of each network to create a material that is both strong and resilient. nih.gov

Ionic Network: As a quaternary ammonium compound, MAPTAC provides cationic charges that can form strong, non-covalent electrostatic interactions with anionic comonomers or multivalent anions introduced into the system. These ionic bonds are reversible and can act as "sacrificial bonds." nih.gov

The synergy between these two networks is the key to the enhanced toughness. When the hydrogel is subjected to mechanical stress, the weaker, reversible ionic bonds break first. nih.gov This process effectively dissipates a large amount of energy, preventing the stress from concentrating at a single point and causing a catastrophic failure of the primary covalent network. nih.govresearchgate.net Once the stress is removed, the ionic bonds can reform, allowing the hydrogel to self-heal and recover its mechanical properties. nih.gov This dynamic interplay between a stable, load-bearing covalent network and a dissipative, sacrificial ionic network results in hydrogels with significantly improved strength and fracture resistance compared to single-network hydrogels. nih.govmdpi.com

Fracture Energy and Tensile Properties

The mechanical performance of MAPTAC-based hydrogels can be quantified through their fracture energy and tensile properties. Double-network (DN) hydrogels, a specific type of hybrid network, exhibit exceptionally high fracture energies, often ranging from 100 to 1000 J/m², which is several orders of magnitude greater than that of their single-network counterparts (typically around 0.1-10 J/m²). nih.gov

The tensile properties of these tough hydrogels are equally impressive. For example, dual physically crosslinked hydrogels can achieve tensile strengths of up to 0.82 MPa with the ability to be stretched to over 800% of their original length. nih.gov The specific mechanical properties can be precisely controlled by adjusting the composition of the hydrogel, such as the concentration of monomers, the density of covalent crosslinkers, and the ratio of cationic (MAPTAC) to anionic charges that form the ionic network. nih.govsemanticscholar.org

The table below summarizes representative mechanical properties for different types of hydrogels, illustrating the significant improvements achieved with dual-network and hybrid ionic-covalent systems.

Hydrogel TypeYoung's Modulus (E)Tensile Strength (σ)Elongation at Break (ε)Fracture Energy (Γ)Reference
Single Network (PAMPS)---~0.1 J/m² nih.gov
Single Network (PAAm)---~10 J/m² nih.gov
Double Network (PAMPS-PAAm)---100-1000 J/m² nih.gov
Dual Physical Crosslinked-0.82 MPa>800%2.72 MJ/m³ (Toughness) nih.gov
Hybrid Ionic-Covalent1.3 MPa--14 kJ/m² nih.gov

Note: Toughness and Fracture Energy are related but distinct measures of a material's resistance to fracture.

Polyampholyte Hydrogels and Their Unique Properties

Polyampholyte hydrogels are a special class of polyelectrolyte hydrogels that contain both positively and negatively charged functional groups within the same polymer network. mdpi.comresearchgate.net MAPTAC, with its permanent positive charge, is frequently used as the cationic monomer in the synthesis of these materials. nih.govmdpi.com It is often copolymerized with an anionic monomer, such as 4-vinylbenzenesulfonate (NaSS) or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), to create a charge-balanced or charge-imbalanced network. mdpi.comsci-hub.st

The presence of both cationic and anionic moieties gives rise to unique properties driven by the internal electrostatic interactions. These interactions can act as physical crosslinks, reducing the need for chemical crosslinkers and leading to materials with tunable responsiveness to external stimuli like pH and ionic strength. mdpi.comresearchgate.net

Isoelectric Point and Anti-polyelectrolyte Effect

A defining characteristic of a polyampholyte hydrogel is its isoelectric point (IEP), which is the pH at which the net charge of the polymer network is zero. nih.gov At the IEP, the attractive forces between the opposite charges (e.g., the positive charge on MAPTAC and the negative charge on an anionic comonomer) are maximized. This results in the hydrogel adopting its most compact, collapsed state due to strong intramolecular and intermolecular associations. nih.govresearchgate.net Moving the pH away from the IEP, either higher or lower, causes one type of charge to dominate, leading to electrostatic repulsion and subsequent swelling of the hydrogel. nih.gov

Polyampholyte hydrogels also exhibit a phenomenon known as the "anti-polyelectrolyte effect," which describes their swelling behavior in salt solutions. sci-hub.st Unlike conventional polyelectrolyte hydrogels, which shrink in salt solutions due to charge screening that reduces osmotic pressure, polyampholyte hydrogels swell. sci-hub.stresearchgate.net This occurs because the added salt ions shield the attractive electrostatic interactions between the fixed positive and negative charges on the polymer chains. researchgate.netnih.gov The disruption of these internal ionic crosslinks allows the polymer network to relax and expand, absorbing more solvent and increasing in volume. sci-hub.st This behavior is a hallmark of polyampholyte systems containing MAPTAC.

StimulusHydrogel State at IEPHydrogel Response Away from IEPResponse to Added SaltUnderlying PhenomenonReference
pHCollapsed (minimum swelling)Swelling-Charge repulsion dominates nih.gov
Ionic Strength (Salt)--SwellingAnti-polyelectrolyte effect sci-hub.stresearchgate.net

Complexation with Surfactants and Dyes

The charged nature of MAPTAC-based polyampholyte hydrogels enables them to form complexes with oppositely charged molecules, such as anionic surfactants and dyes. mdpi.com Anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), interact strongly with the cationic MAPTAC units primarily through electrostatic attraction. nih.govresearchgate.net This interaction can significantly alter the hydrogel's properties, including its rheology and swelling behavior. nih.gov The binding of SDS molecules can neutralize the positive charges and introduce hydrophobic domains, leading to changes in the network structure. mdpi.com

Applications of Maptac Based Polymers in Research Domains

Biomedical Engineering and Regenerative Medicine

Polymers derived from MAPTAC are being explored for various uses in biomedical engineering and regenerative medicine due to their cationic nature and potential for tailored functionalities. These applications often leverage the polymer's ability to interact with biological molecules and surfaces.

Drug Delivery Systems

The use of polymers is fundamental in the advancement of drug delivery systems, providing controlled release of therapeutic agents. jddtonline.infonih.gov Polymeric nanoparticles (PNPs) are a significant area of this research, offering versatility and biocompatibility. mdpi.com The characteristics of the polymers used in these nanoparticles are critical as they dictate the physicochemical properties such as size, surface charge, and drug-loading capacity. mdpi.com While the general principles of using cationic polymers in drug delivery are established, specific research focusing on MAPTAC-based polymers for creating drug delivery vehicles is an emerging area. The cationic nature of poly(MAPTAC) could theoretically be used to encapsulate and deliver anionic drugs or genetic material.

Tissue Engineering and Biomaterials

Tissue engineering aims to restore or replace damaged tissues and organs, often relying on polymer-based scaffolds that provide a framework for cell growth and tissue regeneration. nih.govnih.govnih.gov These scaffolds must be biocompatible and often biodegradable. nih.govnih.gov Natural and synthetic polymers are widely used, with synthetic polymers offering the advantage of tunable mechanical properties and degradation rates. mdpi.com While materials like polylactide (PLA), polyglycolide (PGA), and their copolymers are common, research into novel biomaterials is ongoing. nih.govmdpi.com MAPTAC-based hydrogels have been investigated as superabsorbent materials, which could have applications in biomaterials, for example, in wound dressings or as scaffolds that can absorb large amounts of biological fluids. researchgate.net

Interactions with Biological Molecules (e.g., Proteins, DNA)

The interaction between polymers and biological molecules like proteins and DNA is a critical aspect of their biomedical application. nih.govnih.gov The primary driving force for the binding of cationic polymers to negatively charged biomolecules such as DNA is the electrostatic interaction, leading to the release of counterions and a significant increase in entropy. nih.govresearchgate.net This interaction is fundamental to the development of non-viral gene carriers. nih.gov

Polymers containing MAPTAC, with their cationic charge, are expected to interact strongly with anionic biomolecules. This interaction is influenced by the polymer's architecture and the surrounding ionic environment. researchgate.netyoutube.com For instance, studies on various cationic polymers have shown they can condense DNA into compact toroidal structures. researchgate.net

Table 1: Factors Influencing Polymer-Biomolecule Interactions

Factor Description Reference
Electrostatic Interactions The primary driving force for the binding of cationic polymers to anionic biomolecules like DNA. nih.govnih.govresearchgate.net
Counterion Release A major contributor to the binding energy, driven by an increase in entropy. nih.gov
Polymer Architecture The structure of the polymer (e.g., linear vs. dendritic) affects the morphology of the resulting polymer-DNA complexes. researchgate.net
Ionic Strength The binding affinity between cationic polymers and DNA typically decreases with increasing salt concentration. researchgate.net

| Hydrophobic Interactions | Can play a significant role in the cellular uptake and endosomal escape of polymer-nucleic acid complexes. | nih.gov |

Cryoprotective Agents for Cells

Cryopreservation is a vital technique for the long-term storage of cells and tissues, which relies on cryoprotective agents (CPAs) to prevent cellular damage during freezing. nih.gov While dimethyl sulfoxide (B87167) (DMSO) is a common and effective CPA, it exhibits cytotoxicity. nih.govresearchgate.net This has spurred research into alternative, less toxic CPAs. Polyampholytes, which are polymers containing both positive and negative charges, have emerged as a promising class of macromolecular cryoprotectants. nih.govresearchgate.net

The mechanism of action for polyampholyte cryoprotectants is thought to involve membrane protection rather than solely the inhibition of ice recrystallization. nih.gov The balance of cationic and anionic groups is crucial for their cryoprotective efficacy. nih.gov While research has focused on polyampholytes like carboxylated poly-L-lysine, the principles could be extended to copolymers containing MAPTAC as the cationic component. nih.govnih.gov The introduction of hydrophobicity into the polymer structure has been shown to significantly increase cell viability after freezing. frontiersin.org

Table 2: Comparison of Cryoprotective Agents

Cryoprotective Agent Key Characteristics Advantages Disadvantages Reference
Dimethyl Sulfoxide (DMSO) Small molecule that penetrates the cell membrane. High cryopreservation efficiency. Cytotoxic, can affect cell differentiation. nih.govresearchgate.net
Poly-L-lysine (PLL) Derivatives Polyampholytes with both amino and carboxyl groups. High post-thaw cell survival, no need for serum, low toxicity. Specific to certain ratios of charged groups. nih.govresearchgate.net

| Synthetic Polyampholytes | Synthetically created polymers with controlled molecular weight and composition. | Tunable properties, potential for high efficiency and low toxicity. | Requires optimization of structure and composition. | researchgate.netfrontiersin.org |

Environmental Applications and Remediation

MAPTAC-based polymers have found significant use in environmental applications, particularly in water treatment processes, owing to their strong cationic nature which facilitates the aggregation of negatively charged particles. researchgate.netmdpi.com

Flocculation and Wastewater Treatment

Flocculation is a widely used process in wastewater treatment to remove suspended solids. clearwaterind.com Cationic polymers, such as those based on MAPTAC, act as flocculants by neutralizing the negative charge of dispersed particles, allowing them to aggregate and settle. clearwaterind.com These polymers can also form bridges between particles, further enhancing the formation of larger flocs. researchgate.netresearchgate.net

Research has demonstrated the effectiveness of MAPTAC-based polymers in treating various types of wastewater. For instance, a composite flocculant of polyaluminum chloride (PAC) and poly(methacrylamido propyl trimethyl ammonium (B1175870) chloride) (PMAPTAC) has shown enhanced charge neutralization and bridging capabilities compared to PAC alone or PAC combined with other cationic polymers. researchgate.netdeswater.com The introduction of hydrophobic monomers into the MAPTAC polymer backbone can also improve flocculation efficiency. researchgate.net

In a study on phosphorus removal, a MAPTAC-modified cationic corn starch demonstrated high efficiency in removing total suspended solids (TSS) and total phosphorus (TP) from both synthetic and real wastewater. mdpi.com

Table 3: Performance of MAPTAC-based Flocculants in Wastewater Treatment

Flocculant Wastewater Type Pollutant Removal Efficiency Dosage Reference
MAPTAC-modified corn starch Scenedesmus obliquus suspension Total Suspended Solids (TSS) 87% 0.0601 (w/w) coagulant-to-biomass ratio mdpi.com
MAPTAC-modified corn starch Real wastewater Total Suspended Solids (TSS) 78% 1.5:1 ratio mdpi.com
MAPTAC-modified corn starch Real wastewater Total Phosphorus (TP) 30% Not specified mdpi.com
Poly-MAPTAC-OEMA Diatomite suspensions Turbidity Higher than Poly-MAPTAC > 5 mg/L researchgate.net

Polymeric Sequestrants for Contaminants

Polymers derived from Methacrylamidopropyltrimethylammonium chloride (MAPTAC) have demonstrated significant potential as sequestrants for various contaminants in aqueous environments. The inherent cationic nature of MAPTAC-based polymers, owing to the quaternary ammonium groups, facilitates the effective removal of anionic pollutants through electrostatic interactions. These polymers can be tailored into various forms, such as hydrogels and functionalized starches, to target specific contaminants.

Detailed research has highlighted the efficacy of MAPTAC-based materials in wastewater treatment. For instance, a study on a novel, highly positively charged hydrogel synthesized from MAPTAC and 1-vinylimidazole (B27976) showcased remarkable adsorption capacities for anionic dyes. The quaternized hydrogel, p(MAPTAC-co-VI)-q, exhibited a maximum adsorption capacity (qmax) of 1818.2 mg/g for Eriochrome Black T (EBT) and 1449.3 mg/g for Methyl Orange (MO). researchgate.net This high efficiency is attributed to the increased positive charge density on the hydrogel network, which enhances the electrostatic attraction of anionic dye molecules. researchgate.net

In another application, corn starch modified with MAPTAC through free radical graft polymerization has been developed as a sustainable and efficient coagulant-flocculant for wastewater treatment. This modified cationic starch achieved an 87% removal of total suspended solids (TSS) in a microalgae suspension and a 78% removal in real wastewater. mdpi.com Furthermore, it was capable of removing 30% of total phosphorus (TP), a key contributor to eutrophication. mdpi.com The permanent positive charge conferred by the MAPTAC grafting enhances the neutralization of negatively charged colloids and anionic species like phosphates. mdpi.com

Hydrogels composed of poly(3-methacrylamido propyl trimethyl ammonium chloride) crosslinked with N,N'-methylenebisacrylamide and sulphate ions have also been investigated for phosphate (B84403) removal, demonstrating a high affinity for phosphate ions with a sorption value of 370 mg/g of the gel. researchgate.net These findings underscore the versatility of MAPTAC-based polymers as effective sequestrants for a range of environmental contaminants.

Table 1: Performance of MAPTAC-Based Polymeric Sequestrants

Polymer System Target Contaminant Removal Efficiency / Adsorption Capacity Reference
p(MAPTAC-co-VI)-q hydrogel Eriochrome Black T (EBT) 1818.2 mg/g researchgate.net
p(MAPTAC-co-VI)-q hydrogel Methyl Orange (MO) 1449.3 mg/g researchgate.net
MAPTAC-modified corn starch Total Suspended Solids (TSS) 87% (in microalgae suspension) mdpi.com
MAPTAC-modified corn starch Total Suspended Solids (TSS) 78% (in real wastewater) mdpi.com
MAPTAC-modified corn starch Total Phosphorus (TP) 30% mdpi.com

Membrane Technologies for Gas Separation (e.g., CO2/N2)

MAPTAC-based polymers are being explored in the development of advanced membrane technologies for gas separation, particularly for the challenging separation of carbon dioxide (CO2) from nitrogen (N2). The incorporation of MAPTAC into membrane structures can enhance their mechanical properties and influence their gas transport characteristics.

One notable application is in the fabrication of double-network (DN) ion-gel membranes. These membranes, containing a significant amount of ionic liquid, show promise for high-performance CO2 separation. Research on a poly(methacryloylamino propyl trimethylammonium chloride)/poly(dimethylacrylamide) (PMAPTAC/PDMAAm) DN ion-gel membrane demonstrated that the properties of the PMAPTAC network are crucial for the membrane's separation performance. researchgate.net

In these DN ion-gel membranes, a lower cross-linker loading in the PMAPTAC network was found to significantly improve both CO2 permeability and CO2/N2 selectivity. As the cross-linker loading was decreased from 4 mol% to 0.5 mol%, the CO2 permeability increased from 2254 Barrer to 7569 Barrer, and the CO2/N2 selectivity rose from 130 to 210. researchgate.net This enhancement is attributed to the network structure which, at lower cross-linker loadings, offers less resistance to gas diffusion while maintaining mechanical strength. researchgate.net The MAPTAC component contributes to the robustness of the polymer network, which is essential for the stability of the ion-gel membrane. researchgate.net

The facilitated transport mechanism is another area where MAPTAC-based materials could play a role. In these membranes, specific chemical agents (carriers) within the membrane react reversibly with one of the gases (e.g., CO2), increasing its transport rate across the membrane. While the primary role of MAPTAC in the studied DN ion-gel membranes is structural, its ionic nature could be leveraged in the design of facilitated transport membranes by immobilizing carrier species within the polymer matrix.

Table 2: CO2/N2 Separation Performance of a PMAPTAC/PDMAAm DN Ion-Gel Membrane

Cross-linker Loading in PMAPTAC Network (mol%) CO2 Permeability (Barrer) CO2/N2 Selectivity Reference
4 2254 130 researchgate.net

Energy Storage and Electrochemical Systems

Gel Electrolytes in Zinc-air Batteries

The development of safe and reliable energy storage systems is a critical area of research, and MAPTAC-based polymers are finding applications in the formulation of gel electrolytes for batteries, particularly for rechargeable zinc-air batteries (ZABs). Gel polymer electrolytes (GPEs) are attractive alternatives to traditional liquid electrolytes as they can mitigate issues such as leakage, corrosion, and the formation of dendrites on the zinc electrode. mdpi.com

MAPTAC is utilized as a cationic monomer in the synthesis of copolymers for GPEs. These polymers can enhance the ionic conductivity, chemical stability, and mechanical properties of the gel electrolyte. nih.govrsc.org For instance, poly(4-vinylbenzenesulfonate-co-[3-(methacryloylamino)propyl]trimethylammonium chloride) is one such copolymer network that has been investigated for its application in ZABs. mdpi.com

The use of GPEs is expected to improve the cycle life of ZABs by acting as a separator that reduces the formation of zinc dendrites and prevents the electrolyte from penetrating the pores of the cathode. nih.gov Research in this area is ongoing, with a focus on designing GPEs that can operate efficiently over a wide range of temperatures and conditions. rsc.org

Polyelectrolyte Complexes for Rechargeable Batteries

The quaternary ammonium group present in MAPTAC imparts a permanent positive charge to polymers derived from it, making them suitable for the formation of polyelectrolyte complexes (PECs). These complexes, formed by the electrostatic interaction between oppositely charged polymers, are being investigated for their potential use in various components of rechargeable batteries.

In the context of rechargeable batteries, PECs can be utilized in the development of solid or quasi-solid electrolytes. The goal is to create materials with high ionic conductivity, good mechanical stability, and a wide electrochemical stability window. mdpi.comrsc.org The design of polymer electrolytes is a significant area of research aimed at developing safer and higher-capacity rechargeable lithium batteries. caltech.eduescholarship.org

Other Industrial and Research Applications

Papermaking and Textile Printing

MAPTAC-based polymers have established applications in the papermaking and textile industries due to their cationic nature and ability to interact with negatively charged substrates like cellulose (B213188) fibers and certain textile dyes.

In the papermaking industry, polymers containing MAPTAC are utilized as dry strength agents. mdpi.com These additives enhance the strength properties of paper, such as bursting, compressing, and tensile strength, by increasing the interfiber bonding. mdpi.com The cationic charge of the MAPTAC polymer promotes its retention on the anionic cellulose fibers, leading to a stronger paper sheet. This allows for the production of paper with improved mechanical properties without significantly increasing the basis weight or cost. researchgate.netuc.edu

In the textile industry, MAPTAC is used in the formulation of auxiliaries for processes like dyeing and finishing. Cationic polymers derived from MAPTAC can act as softeners and antistatic agents. researchgate.net They adhere to the surface of textile fibers, which are often negatively charged, providing a smoother feel and reducing the buildup of static electricity. researchgate.net Furthermore, the cationic nature of these polymers can be exploited in textile printing to improve the fixation of anionic dyes, leading to enhanced color fastness and vibrancy. The modification of cotton fabrics with cationic reagents containing quaternary ammonium groups, similar to those in MAPTAC, has been shown to improve the affinity for reactive dyes. mrs-k.or.kr

Oil Exploitation and Enhanced Oil Recovery

In the domain of oil exploitation, particularly in chemical Enhanced Oil Recovery (EOR), the primary goal is to improve the sweep efficiency of waterflooding operations to recover additional crude oil from mature reservoirs. Polymers are added to the injection water to increase its viscosity, which helps to control the mobility of the water front and prevent it from bypassing oil in more permeable zones of the reservoir.

Copolymers containing MAPTAC are particularly valued for their exceptional performance in harsh reservoir conditions, such as high temperatures and high salinity, where standard polymers like partially hydrolyzed polyacrylamide (HPAM) may degrade or lose their effectiveness. The cationic nature of the MAPTAC monomer contributes to the stability and viscosity of the polymer solution in the presence of divalent cations commonly found in reservoir brines.

Research has focused on terpolymers that incorporate the cationic monomer (3-acrylamidopropyl) trimethylammonium chloride (APTAC), a structurally analogous compound to MAPTAC, alongside acrylamide (B121943) (AAm) and the anionic monomer 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS). These amphoteric terpolymers exhibit a unique "antipolyelectrolyte" effect, where their viscosity increases with rising salinity—a highly desirable trait for EOR in saline reservoirs. chemistry.kzmdpi.com

Detailed laboratory studies involving core flooding experiments have quantified the effectiveness of these polymers. In high-salinity brines (200-300 g/L), a high molecular weight terpolymer demonstrated a significant increase in oil recovery. chemistry.kz A comparative study showed that while HPAM's performance diminished drastically in high salinity, the APTAC-containing terpolymer allowed for the production of twice as much oil. mdpi.com

Table 1: Performance of APTAC-based Terpolymer in Enhanced Oil Recovery Core Flooding Experiments

Polymer Composition (molar ratio) Salinity of Brine Permeability of Sand Pack Model Incremental Oil Recovery Factor (% of oil remaining after waterflooding) Reference
AAm:AMPS:APTAC (80:10:10) 200 g/L 1.8 D 23% mdpi.com
AAm:AMPS:APTAC (80:10:10) 200 g/L 0.62 D 28% mdpi.com

Note: The lower recovery in the 163 g/L salinity test was attributed to the lower molecular weight of the specific polymer sample used in that particular study.

The mechanism behind this enhanced performance lies in the screening of electrostatic attractions between the oppositely charged groups on the polymer backbone by the salt ions. chemistry.kzmdpi.com This screening effect causes the coiled polymer chains to uncoil and expand, thereby increasing the solution's viscosity and improving its ability to displace oil. chemistry.kz

Anti-fouling Materials

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine applications, medical devices, and industrial processes. MAPTAC-based polymers are utilized to create anti-fouling surfaces that resist the initial adhesion of proteins and microorganisms, which is the first step in biofilm formation.

The primary mechanism of anti-fouling action for surfaces coated with poly(MAPTAC) and similar cationic or hydrophilic polymers is the formation of a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing proteins and bacteria from approaching and adhering to the underlying surface. The strong positive charge of the quaternary ammonium groups in MAPTAC promotes strong interaction with water molecules.

Research into polymer brush coatings, which are dense arrays of polymer chains grafted to a surface, has provided quantitative insights into their anti-fouling efficacy. While not exclusively focused on MAPTAC, studies on conceptually similar hydrophilic and charged polymer brushes demonstrate the potential of this approach.

For instance, coatings based on poly[oligo(ethylene glycol) methyl ether methacrylate] (poly(MeOEGMA)), another hydrophilic polymer, have shown a significant reduction in bacterial attachment. In one study, these brushes reduced the surface area covered by Escherichia coli by 57% after 24 hours. mdpi.com When combined with an antibiotic treatment, the total number of adhered cells was reduced by 88%. mdpi.com Another study using a different polymer brush system reported a 10-fold reduction in the adhesion of Staphylococcus species, with the bacterial count dropping to below 5 x 10⁵ cells/cm². nih.gov Furthermore, surfaces coated with zwitterionic poly(2-Methacryloyloxyethyl-Phosphorylcholine) (pMPC) demonstrated a dramatic decrease in the adherence of both E. coli and S. aureus, with colony-forming units dropping from 29 x 10⁶ CFU/mL to 3 x 10² CFU/mL. mdpi.com

These findings highlight the effectiveness of creating highly hydrated, charged surfaces for preventing biofouling, a principle that directly applies to materials functionalized with MAPTAC-based polymers.

Table 2: Efficacy of Various Hydrophilic/Charged Polymer Coatings in Reducing Bacterial Adhesion

Polymer Coating Type Bacterial Strain(s) Quantitative Reduction in Adhesion Reference
Poly[oligo(ethylene glycol) methyl ether methacrylate] (poly(MeOEGMA)) Brush Escherichia coli 57% reduction in surface area coverage after 24h. mdpi.com
Polyethylene oxide (PEO) / Polypropylene oxide (PPO) Brush Staphylococcus spp. 10-fold reduction; final count < 5 x 10⁵ cells/cm². nih.gov

Stability and Degradation Studies of Maptac Based Polymers

Hydrolytic Stability of Poly(MAPTAC) in Aqueous Solutions

Poly(3-methacrylamido propyl trimethyl ammonium (B1175870) chloride), or poly(MAPTAC), is a cationic water-soluble polyelectrolyte used in various industrial applications, including papermaking and cosmetics. researchgate.netnih.gov Its stability in aqueous environments is a key factor for its use, particularly in high-temperature or varied pH settings. researchgate.netnih.govresearchgate.net

The rate at which poly(MAPTAC) undergoes hydrolysis is significantly influenced by both temperature and pH. researchgate.netnih.gov Quantitative analysis shows that the hydrolysis rate of poly(MAPTAC) solutions increases as both temperature and pH rise. researchgate.netnih.govnih.govmdpi.com For instance, in an alkaline solution (pH 11), the hydrolysis rate after 96 days increased from 5.88% at 30°C to 8.32% at 55°C, and rose sharply to 21.27% at 80°C. nih.govmdpi.com

Hydrolysis Rate of Poly(MAPTAC) after 96 Days Under Various Conditions
Temperature (°C)pHHydrolysis Rate (%)
30115.88
55118.32
8039.73
8076.19
801121.27

The hydrolysis of poly(MAPTAC) involves the chemical breakdown of its amide group. mdpi.com Studies utilizing Fourier-transform infrared spectroscopy (FTIR) and Carbon-13 nuclear magnetic resonance (¹³C-NMR) have elucidated the specific mechanism. researchgate.netnih.gov The process involves the hydrolysis of the carbonyl group within the polymer structure, which transforms into a carboxyl group. researchgate.netnih.govmdpi.com This reaction also results in the generation of a small molecule, (3-aminopropyl) trimethylammonium chloride. researchgate.netnih.govresearchgate.netmdpi.com This amide hydrolysis mechanism contrasts with the ester hydrolysis seen in similar polymers. researchgate.netnih.gov

Comparison of Hydrolytic Stability with Other Cationic Polymers

When compared to other cationic polymers, poly(MAPTAC) demonstrates superior hydrolytic stability. researchgate.netnih.gov A direct comparison with poly[2-(methacryloyloxy)ethyl trimethyl ammonium chloride] (PDMC), a polymer with a similar structure but containing an ester group instead of an amide group, shows that PMAPTAC is more stable under the same conditions. researchgate.netnih.govnih.gov The hydrolysis rate of PDMC is particularly rapid under alkaline conditions. researchgate.netnih.govresearchgate.net

Further studies on hydrogels made from these polymers at 50°C under acidic conditions revealed significant differences. After 65 hours, the concentration of carboxyl groups in PDMC hydrogel reached 64.7 mmol/g, whereas it was only 0.2 mmol/g for the poly(MAPTAC) hydrogel. nih.gov This finding implies that the amide linkage in poly(MAPTAC) is significantly more resistant to hydrolysis than the ester linkage in PDMC. nih.govmdpi.com

Environmental Fate and Persistence of Cationic Polymers

The environmental fate of water-soluble synthetic organic polymers is a subject of increasing interest. ect.denih.gov Cationic polymers, due to their positive charge and typically high molecular weight, exhibit specific behaviors in environmental and wastewater treatment systems. ect.depublicnow.com

Cationic polymers like polyquaterniums are generally considered to biodegrade slowly in the environment. ect.depublicnow.com The degradation of polymers is a complex process influenced by a multitude of factors. nih.gov Key factors include the polymer's intrinsic properties such as its chemical structure, molecular weight, and crystallinity, as well as environmental conditions. wikipedia.orgmdpi.com Environmental variables like temperature, pH, moisture, and exposure to UV light play a significant role in the rate of degradation. azom.comnih.govmdpi.com

The process of biodegradation is driven by microorganisms, and its rate can be affected by the available surface area of the polymer material. nih.govresearchgate.net For solid plastics, biodegradation is a surface-level phenomenon, meaning a higher surface area generally leads to a higher rate of degradation. researchgate.net

In wastewater treatment plants, cationic polymers are expected to be removed from the water effectively through sorption and precipitation. ect.depublicnow.com Due to their positive charge, cationic polymers have a strong tendency to sorb to negatively charged surfaces, which are abundant in wastewater treatment systems in the form of sewage sludge, soil particles, and other solids. publicnow.comepa.gov

This property is utilized in wastewater treatment, where cationic polymers act as flocculants. mdpi.comclearwaterind.com They neutralize the negative charge of finely divided and suspended solids, causing the particles to destabilize and agglomerate into larger flocs. tramfloc.com These larger, heavier flocs then settle out of the water through precipitation, allowing for their effective removal from the wastewater stream. ect.detramfloc.com

Analytical and Characterization Techniques for Maptac and Its Polymers

Spectroscopic Methods for Structural Elucidaion

Spectroscopic techniques are indispensable for confirming the chemical structure of the MAPTAC monomer and for verifying the successful polymerization and functionalization of the resulting polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of MAPTAC and its polymers. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of poly(MAPTAC) (PMAPTAC), characteristic signals confirm the polymer's structure. For instance, the nine protons of the trimethylammonium group [–N⁺(CH₃)₃] typically appear as a distinct singlet at approximately 3.2 ppm. The protons of the polymer backbone, specifically the main chain methylene (B1212753) protons, are observed around 1.8 ppm, while the α-methyl protons can be found in the 0.8-1.1 ppm region.

¹³C NMR spectroscopy is also utilized for structural confirmation and to study the stability of PMAPTAC, such as during hydrolysis. The hydrolysis of the amide group can be monitored by observing changes in the ¹³C NMR spectrum. The key resonances in the ¹³C NMR spectrum of PMAPTAC include the signal for the carbon atoms of the methyl groups on the quaternary amine, which appears around 53.96 ppm, and the signals for the methylene carbons in the side chain, which are found at approximately 59.48 ppm and 64.15 ppm. nih.gov Analysis of these peaks can reveal the degradation of the polymer, for example, through the weakening or disappearance of these signals, indicating the release of small molecules. nih.gov

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹Hα-Methyl protons (Backbone)0.8 - 1.1
¹HMethylene protons (Backbone)~1.8
¹HTrimethylammonium protons [-N⁺(CH₃)₃]~3.2
¹³CMethyl carbons [-N⁺(CH₃)₃]~53.96
¹³CMethylene carbons (Side Chain)~59.48, ~64.15

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in MAPTAC and its polymers, thereby confirming the chemical structure and the incorporation of the monomer into a polymer chain. The FTIR spectrum of PMAPTAC displays several characteristic absorption bands.

Key vibrational bands for PMAPTAC include a broad peak around 3356 cm⁻¹ corresponding to the N-H stretching of the amide group. The C-H stretching vibrations of the alkyl groups are observed around 2860 cm⁻¹. A strong absorption peak at approximately 1650 cm⁻¹ is attributed to the C=O stretching of the amide I band, and the peak around 1542 cm⁻¹ corresponds to the N-H bending of the amide II band. nih.gov The presence of the quaternary ammonium (B1175870) group can also be identified by characteristic peaks, such as the N⁺(CH₃)₃ vibration, which appears around 950 cm⁻¹. nih.gov The disappearance or weakening of the vinyl C=C stretching peak (around 1640 cm⁻¹) from the monomer spectrum is a clear indicator of successful polymerization. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3356N-H stretchAmide
~2860C-H stretchAlkyl
~1650C=O stretch (Amide I)Amide
~1542N-H bend (Amide II)Amide
~950N⁺(CH₃)₃ vibrationQuaternary Ammonium

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are essential for separating and quantifying MAPTAC monomer, its derivatives, and related impurities, as well as for characterizing the molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like MAPTAC. Given the cationic and polar nature of MAPTAC, reversed-phase HPLC is a common approach.

For the separation of quaternary ammonium compounds, columns such as a CAPCELL PAK CR or a Hypercarb column can be employed. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium formate (B1220265) with formic acid, often run in a gradient elution mode. researchgate.net

Detection of MAPTAC can be challenging as it lacks a strong UV chromophore. While UV detection at low wavelengths (e.g., 217 nm) is possible, other detectors offer better sensitivity and universality. mdpi.com Mass spectrometry (MS) provides high sensitivity and selectivity. researchgate.netnih.gov A Corona Charged Aerosol Detector (CAD) is another powerful option, as it responds to all non-volatile analytes and its response is largely independent of the chemical structure, making it suitable for quantifying compounds without a chromophore. researchgate.net

Direct analysis of quaternary ammonium salts like MAPTAC by Gas Chromatography (GC) is not feasible due to their high polarity, low volatility, and thermal instability. However, pyrolysis-GC-MS is a suitable alternative for the analysis of related quaternary ammonium compounds. tainstruments.comresearchgate.net

In this technique, the sample is introduced into a hot GC injector port (e.g., at 250 °C), where the quaternary ammonium compound undergoes thermal degradation, often through a Hofmann elimination reaction, to form a volatile tertiary amine. tainstruments.com This degradation product can then be separated by the GC column and identified by the mass spectrometer. This method allows for the rapid and reliable identification of the structure of the quaternary ammonium cation by analyzing its volatile decomposition products. researchgate.net For aromatic-substituted quaternary ammonium salts, headspace GC can be used to analyze volatile degradation products formed after in-vial treatment, avoiding contamination of the GC system. youtube.com

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of MAPTAC polymers, which is critical for determining their processing conditions and service temperature limits.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of polymers. researchgate.net By monitoring the weight loss of a sample as a function of temperature, TGA can identify the onset temperature of degradation and the different stages of decomposition. protolabs.com For polymethacrylates, the decomposition often occurs in multiple steps, which may involve the initial loss of side chains followed by the degradation of the polymer backbone. researchgate.net TGA can be coupled with other techniques like FTIR or MS to analyze the evolved gases during decomposition, providing insights into the degradation mechanism.

Differential Scanning Calorimetry (DSC) is employed to measure thermally induced transitions in polymers, most notably the glass transition temperature (Tg). researchgate.nettainstruments.com The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-change in the heat flow signal in a DSC thermogram. The Tg is influenced by the polymer's molecular structure, molecular weight, and the presence of any plasticizers. mdpi.com For copolymers, DSC can also be used to assess miscibility and the effect of comonomer composition on the thermal properties.

TechniqueMeasured PropertyInformation Obtained for MAPTAC Polymers
Thermogravimetric Analysis (TGA)Mass change vs. TemperatureThermal stability, decomposition temperatures, degradation kinetics, and composition (e.g., filler content).
Differential Scanning Calorimetry (DSC)Heat flow vs. TemperatureGlass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and heat capacity.

Rheological and Viscometric Characterization

The study of the flow and deformation of matter, known as rheology, is essential for characterizing polymers in solution. Viscometric methods provide valuable information about the molecular weight, chain conformation, and interactions of poly(MAPTAC) in various solvents.

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution. It is directly related to the polymer's molecular weight (M) through the Mark-Houwink-Sakurada equation:

[η] = K * Ma

Where:

[η] is the intrinsic viscosity.

M is the viscosity-average molecular weight.

K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent system at a given temperature. malvernpanalytical.com

Apparent viscosity is the viscosity of a fluid measured at a specific shear rate. For polymer solutions, it is a function of concentration, temperature, and shear rate. Poly(MAPTAC) solutions, being polyelectrolytes, exhibit complex rheological behavior.

Studies have investigated the stability of poly(MAPTAC) solutions under various conditions. For instance, the apparent viscosity of PMAPTAC solutions has been observed to decrease over time, with the rate of decrease being dependent on temperature and pH. researchgate.netnih.gov The loss of viscosity is attributed to the hydrolysis of the amide group in the polymer backbone. nih.gov

The following table summarizes the viscosity retention of a PMAPTAC solution after 96 days at 80°C under different pH conditions, indicating greater viscosity loss under acidic conditions. nih.gov

pHViscosity Retention (%) after 96 days at 80°C
341.74
756.79
1172.43

This behavior underscores the importance of considering environmental conditions when designing applications for poly(MAPTAC) solutions.

Microscopy for Morphological Studies

Microscopy techniques are indispensable for visualizing the microstructure and surface topography of polymers, providing a direct view of their physical form.

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material. It is widely employed to study the morphology of polymer films, hydrogels, and particles. azom.comlibretexts.org

For poly(MAPTAC) and its derivatives, SEM reveals key structural features. For example, SEM images of a freeze-dried poly-MAPTAC solution show its solid-state morphology. researchgate.net In the case of hydrogels, which are crosslinked polymer networks, SEM is used to visualize the pore structure. The size, distribution, and interconnectivity of pores are critical for applications such as drug delivery and absorption, as they govern the rates of swelling and mass transport.

SEM studies on semi-interpenetrating polymer network (semi-IPN) hydrogels composed of poly(AAm-co-MAPTAC) and chitosan (B1678972) have revealed a porous internal structure. These hydrogels exhibit homogeneously distributed open pores with approximate sizes of 300 micrometers, a feature that is essential for their potential use as carrier systems. researchgate.net The morphology of these hydrogels, including pore size, can be influenced by the concentration of components like chitosan. researchgate.net

Ecotoxicological Considerations and Risk Assessment of Maptac Based Polymers

General Ecotoxicity of Cationic Polymers to Aquatic Organisms

Cationic polymers are recognized as a group of particular interest to regulatory and scientific bodies due to their potential for higher aquatic toxicity compared to their anionic and non-ionic counterparts. lagoonpumping.comoup.comnih.gov The primary mechanism of their toxicity is not typically systemic, but rather a surface-level physical interaction. lagoonpumping.com These positively charged macromolecules are electrostatically attracted to the negatively charged surfaces of aquatic organisms, such as the gills of fish or the cell walls of algae. researchgate.netcpolymerchem.com This interaction can lead to adverse effects like mechanical suffocation in fish due to mucous production and reduced oxygen transfer across gill surfaces. lagoonpumping.com In laboratory tests conducted in pure water, which lacks mitigating factors found in natural environments, cationic polymers have demonstrated significant lethal effects on fish at various concentrations. lagoonpumping.com

The ecotoxicity of cationic polymers is not uniform but is significantly influenced by their specific physicochemical properties. oup.comresearchgate.net Key structural attributes that modulate toxicity include charge density, molecular weight (MW), and the nature of the polymer backbone. oup.com

Charge Density: There is a strong correlation between cationic charge density and acute toxicity across various trophic levels, including algae, invertebrates, and fish. oup.comoup.com Generally, toxicity increases with increasing charge density. researchgate.netoup.com This is because a higher charge density enhances the electrostatic attraction between the polymer and the negatively charged biological surfaces of aquatic organisms. researchgate.net

Molecular Weight: The role of molecular weight in determining toxicity is less straightforward. oup.com Due to their large size, polymers with a number average molecular weight (NAMW) greater than 1000 Da are generally presumed to be unable to pass through the biological membranes of aquatic organisms. oup.com Consequently, high MW polymers are often considered to be of lower environmental concern than polymers with a significant fraction of low MW oligomers. oup.com However, some studies on specific cationic polymers, such as polyquaternium-7 (a copolymer of acrylamide (B121943) and diallyldimethylammonium chloride), have found that charge density plays a more significant role in the toxicity profile than molecular weight. oup.com For instance, two PQ7 polymers with similar charge densities but different molecular weights (19 and 60 kDa) exhibited the same toxicity profiles. oup.com

Cationic polymers can exert significant effects on primary producers like algae and primary consumers such as crustaceans.

Algae: Algae are considered to be particularly sensitive to cationic polymers. nih.govresearchgate.net The positively charged polymers can adsorb onto the negatively charged algal cell surfaces. cpolymerchem.comoup.com This interaction can disrupt membrane structure and transport mechanisms, affecting growth and photosynthesis. nih.govoup.com A notable physical effect is flocculation, where the polymer causes algal cells to clump together. oup.comresearchgate.net This agglomeration can reduce the light available to cells within the floc, thereby inhibiting photosynthesis and growth rates. oup.com This property is exploited in industrial applications like wastewater treatment but is considered an adverse ecotoxicological effect in the environment. oup.com

Crustaceans: Aquatic invertebrates, such as the cladoceran Daphnia magna, are standard organisms for ecotoxicity testing and have shown susceptibility to cationic polymers. oup.com The toxicity is believed to stem from similar surface interactions as seen in other aquatic organisms. Studies have determined the acute toxicities of various cationic polymers to daphnids, highlighting the need to consider their impact on this crucial trophic level. oup.com

The table below presents research findings on the toxicity of different cationic polymers to aquatic organisms.

Polymer TypeOrganismEndpointToxicity Value (mg/L)Reference
Polyquaternium-6 (PQ-6)Raphidocelis subcapitata (Alga)72h EC500.06 nih.gov
Poly(diallyldimethylammonium chloride) (DADMAC)Ceriodaphnia dubia (Crustacean)48h LC500.32 researchgate.net
Poly(diallyldimethylammonium chloride) (DADMAC)Ceriodaphnia dubia (Crustacean)7d EC500.014 researchgate.net

Mitigation of Toxicity by Environmental Factors

The acute toxicity of cationic polymers observed in clean laboratory water often overestimates the risk in natural aquatic environments. researchgate.netnih.gov This is because various environmental components can significantly reduce the bioavailability and, consequently, the toxicity of these polymers. researchgate.netresearchgate.net

Dissolved organic carbon (DOC), such as naturally occurring humic and fulvic acids, and suspended solids, like clays (B1170129) and silts, play a crucial role in mitigating the toxicity of cationic polymers. oup.comcefic-lri.org These environmental components are typically negatively charged and readily bind with the positively charged cationic polymers. lagoonpumping.comoup.com This binding action effectively neutralizes the polymer's charge, preventing it from interacting with the surfaces of aquatic organisms. lagoonpumping.com

Research has demonstrated that the presence of DOC and suspended solids can reduce the toxicity of cationic polymers by one to two orders of magnitude. oup.comcefic-lri.org For example, a study showed that bentonite (B74815) clay and various DOC compounds significantly lowered the acute toxicity of four different cationic polyelectrolytes to fathead minnows and Daphnia magna. oup.com Humic acid, in particular, has been shown to be effective in this mitigation. oup.comepa.gov This interaction is so significant that any excess cationic polymer released into a natural water body is expected to be quickly inactivated by sorption to dissolved and suspended matter. lagoonpumping.com

Water hardness, which is a measure of the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can also influence the toxicity of cationic polymers. researchgate.netnih.gov An increase in water hardness has been noted to decrease the toxicity of some cationic polymers to algae and crustaceans. researchgate.netresearchgate.net The proposed mechanism is that these divalent cations may modulate the electrostatic binding between the cationic polymer and organic carbon, or they may compete with the polymer for binding sites on the negatively charged surfaces of aquatic organisms. nih.gov This competition reduces the amount of polymer that can adsorb onto gills or cell walls, thereby lessening the adverse effects. oup.com

Risk Assessment Frameworks and Methodologies

The risk assessment of cationic polymers is complex due to the significant discrepancy between their hazard potential in standardized laboratory tests and their behavior in the natural environment. nih.govcefic-lri.org Frameworks for assessing these substances must account for the powerful mitigating effects of DOC, suspended solids, and water hardness. epa.gov

Regulatory bodies like the U.S. Environmental Protection Agency (USEPA) have special considerations for this chemical category. oup.com Risk assessment approaches often incorporate "mitigation factors" to adjust laboratory toxicity data to be more representative of real-world environmental conditions. cefic-lri.orgepa.gov For instance, U.S. testing guidelines have long considered the mitigating effect of humic acid. cefic-lri.org

A key concept in polymer regulation is the identification of "Polymers of Low Concern" (PLC), which may be exempt from standard registration processes. ecetoc.org However, polymers with high cationic charge densities are often excluded from PLC criteria due to their potential for environmental or human health concerns. ecetoc.org

The assessment process involves:

Hazard Identification: Determining the intrinsic toxicity of the polymer, often through standardized tests in clean lab water. nih.gov This typically represents a worst-case scenario.

Exposure Assessment: Predicting or measuring the concentration of the polymer in the environment (Predicted Environmental Concentration, PEC). oekotoxzentrum.ch This must consider the polymer's strong tendency to adsorb to solids and be removed from the water column in wastewater treatment plants. researchgate.netresearchgate.net

Effects Assessment: Deriving a Predicted No-Effect Concentration (PNEC) for the relevant environmental compartments. oekotoxzentrum.ch For cationic polymers, this step should ideally incorporate data from tests conducted in more environmentally realistic water that includes DOC. cefic-lri.org

Risk Characterization: Comparing the PEC with the PNEC. If the PEC/PNEC ratio is less than one, the risk is generally considered to be managed.

Given the challenges, there is a recognized need for consistent testing approaches and robust characterization of both the polymer and the test conditions (e.g., DOC levels, hardness) when evaluating the environmental hazard of cationic polymers. oup.comresearchgate.net

Hazard Identification and Exposure Assessment

The initial step in assessing the environmental risk of MAPTAC-based polymers involves identifying potential hazards to soil-dwelling organisms and estimating their exposure levels in the environment. MAPTAC is a cationic monomer, and polymers derived from it carry a positive charge. This cationic nature is a key determinant of their environmental behavior and potential toxicity.

Hazard Identification:

The ecotoxicological effects of cationic polymers, as a class, are primarily attributed to their interaction with the negatively charged surfaces of biological membranes. This can lead to physical disruption and adverse effects on various organisms. For soil organisms, the bioavailability and subsequent toxicity of these polymers are significantly influenced by the polymer's charge density, molecular weight, and the characteristics of the soil matrix, such as organic matter content and clay particle composition.

Data on the specific toxicity of MAPTAC-based polymers to a wide range of terrestrial organisms is limited in publicly available scientific literature. However, the broader category of quaternary ammonium (B1175870) compounds (QACs), to which the functional group of MAPTAC belongs, has been studied more extensively. QACs can exhibit toxicity to a variety of aquatic and terrestrial organisms. The primary mode of toxic action is through disruption of cell membranes. In the terrestrial environment, the strong affinity of QACs for sorption to soil particles can limit their bioavailability and, consequently, their toxicity to soil biota.

Exposure Assessment:

The primary route of exposure for MAPTAC-based polymers to the terrestrial environment is expected to be through the land application of sewage sludge. Many water-soluble cationic polymers are used as flocculants in wastewater treatment plants. Due to their strong binding affinity to the solid components of sludge, a significant portion of these polymers can be concentrated in biosolids. When these biosolids are used as agricultural fertilizers, the polymers are introduced into the soil.

Once in the soil, cationic polyacrylamides, a related class of polymers, are known to be largely immobile due to their strong adsorption to soil particles. nih.gov They exhibit very slow degradation, with degradation rates estimated to be around 10% per year. nih.gov This persistence suggests that repeated applications of sludge containing these polymers could lead to their accumulation in the soil over time.

Predicted No Effect Concentration (PNEC) Derivation

The Predicted No Effect Concentration (PNEC) is a critical threshold in environmental risk assessment. It represents the concentration of a substance in the environment below which adverse effects on the ecosystem are unlikely to occur. The derivation of a PNEC for the soil compartment typically relies on ecotoxicity data from standardized tests with representative soil organisms.

Due to the lack of specific ecotoxicity data for MAPTAC-based polymers on a sufficient diversity of soil organisms in the available literature, a definitive PNEC for soil cannot be derived at this time. A 2018 study on polyacrylate and polyacrylamide in fertilizer noted that while a PNEC of 0.5 mg/kg was derived for linear polyacrylamides, it was not known if this value is applicable to cationic polyacrylamides. oekotoxzentrum.ch

Risk Characterization (PEC/PNEC Ratio)

Risk characterization integrates the exposure and effects assessment by comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). The resulting ratio (PEC/PNEC) provides an indication of the potential environmental risk. A PEC/PNEC ratio below 1 suggests that the substance is unlikely to pose a significant risk to the environment, while a ratio above 1 indicates a potential for adverse effects, warranting further investigation or risk management measures.

Given the absence of a reliably derived PNEC for MAPTAC-based polymers in soil, a quantitative risk characterization through the calculation of a PEC/PNEC ratio is not feasible. A 2018 report on polyacrylamides and polyacrylates derived Predicted Environmental Concentrations (PEC) for the soil compartment for linear polyacrylamides in sludges used as soil amendments, with values ranging from 0.1 to 26.6 mg/kg. oekotoxzentrum.ch The same report derived a PNEC of 0.5 mg/kg for these linear polyacrylamides, which resulted in a risk ratio greater than one for almost all the considered PECs. oekotoxzentrum.ch However, the applicability of these values to cationic MAPTAC-based polymers is uncertain.

Ecotoxicological Testing with Soil Organisms

Direct ecotoxicological testing of MAPTAC-based polymers on a range of soil organisms is essential for a comprehensive environmental risk assessment. Standardized tests typically involve exposing key soil invertebrates (such as earthworms and springtails) and plants to the substance in a controlled soil matrix and observing effects on survival, reproduction, and growth.

While the literature contains studies on the effects of cationic polyacrylamides on soil organisms, specific data for MAPTAC-based polymers is scarce. A study on cationic polyacrylamide copolymers (PAMs) in sludge-treated soil found no plant uptake and practically no vertical movement of the polymer. nih.gov The study also observed a slow degradation of the polymer over a period of three years. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methacrylamidopropyltrimethylammonium chloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves quaternization of 3-(methacrylamido)propyl dimethylamine with methyl chloride under controlled conditions. Solvent selection (e.g., aqueous or polar aprotic solvents) and temperature (20–60°C) critically affect reaction kinetics and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to remove unreacted precursors .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Key methods include:

  • NMR spectroscopy : To confirm the presence of quaternary ammonium (δ ~3.0–3.5 ppm) and methacrylamide groups (δ ~5.5–6.5 ppm) .
  • Elemental analysis : To verify stoichiometric chloride content.
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1480 cm⁻¹ (C-N stretch) confirm functional groups .

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers protected from light. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the compound via radical pathways. Stability is pH-dependent; neutral to slightly acidic conditions minimize hydrolysis .

Advanced Research Questions

Q. How does this compound interact with negatively charged polymers or biological surfaces?

The cationic quaternary ammonium group facilitates electrostatic interactions with anionic substrates (e.g., DNA, proteins, or synthetic polyelectrolytes). Studies show enhanced adhesion in copolymer systems when paired with polyacrylic acid or sulfonated polymers. Surface charge density and ionic strength of the medium modulate binding efficiency .

Q. What methodological challenges arise when incorporating this monomer into stimuli-responsive hydrogels?

Challenges include:

  • Crosslinking efficiency : Adjusting molar ratios of crosslinkers (e.g., N,N′-methylene bisacrylamide) to balance mechanical strength and swelling capacity.
  • pH/Temperature sensitivity : The monomer’s cationic charge stabilizes hydrogels in acidic environments but may aggregate at high pH. Optimal polymerization occurs at 50–70°C with redox initiators (e.g., APS/TEMED) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

While acute toxicity data are limited, conflicting results may stem from:

  • Impurity profiles : Residual monomers or solvents in synthesized batches.
  • Assay specificity : Use MTT assays with controls for ionic interference.
  • Cell-line variability : Primary cells vs. immortalized lines (e.g., HEK293) show differing sensitivity. Pre-screen with lactate dehydrogenase (LDH) leakage assays .

Data-Driven Analysis

Q. How does this compound compare to structural analogs in copolymer applications?

Compound Key Features Research Utility
N,N-DimethylacrylamideNeutral, hydrophobic backboneNon-ionic hydrogel matrices
PolyacrylamideHigh mechanical strength, no cationic chargeElectrophoresis, non-adhesive coatings
MAPTAC (this compound)Cationic charge, pH-stable quaternary ammoniumDrug delivery, ion-exchange membranes

Q. What advanced analytical techniques validate its role in ion-selective sensors?

  • Electrochemical impedance spectroscopy (EIS) : Measures conductivity changes in MAPTAC/MMA copolymer films.
  • X-ray photoelectron spectroscopy (XPS) : Confirms surface charge distribution.
  • Long-term stability testing : Minimal potential drift (<5 mV) over 30 days in buffered solutions .

Methodological Best Practices

Q. How to optimize copolymer synthesis with this compound for biomedical applications?

  • Monomer feed ratio : Use 10–20 mol% MAPTAC to balance cationic charge and biocompatibility.
  • Purification : Dialyze against deionized water (MWCO 10 kDa) to remove unreacted monomers.
  • Sterilization : Avoid autoclaving; use gamma irradiation (25 kGy) to preserve polymer integrity .

Q. What strategies mitigate hazardous decomposition during high-temperature experiments?

Under pyrolysis (>200°C), the compound releases hydrogen chloride (HCl) and carbon oxides. Use inert atmospheres (N₂/Ar) and scrubbers (e.g., NaOH traps) to capture toxic gases. Monitor decomposition via TGA-FTIR coupled analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.